molecular formula C9H9ClN2O2 B8145116 5-(Aminomethyl)isoindoline-1,3-dione hydrochloride

5-(Aminomethyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B8145116
M. Wt: 212.63 g/mol
InChI Key: WJYBQQSUUFDIFQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)isoindoline-1,3-dione hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is often used in research settings due to its unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)isoindoline-1,3-dione hydrochloride typically involves the reaction of phthalic anhydride with primary amines. One common method includes the condensation of phthalic anhydride with aminomethyl derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

5-(Aminomethyl)isoindoline-1,3-dione hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targetsThe compound may also inhibit certain enzymes, leading to its use in enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(Aminomethyl)isoindoline-1,3-dione hydrochloride apart is its specific aminomethyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

5-(aminomethyl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c10-4-5-1-2-6-7(3-5)9(13)11-8(6)12;/h1-3H,4,10H2,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYBQQSUUFDIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)C(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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